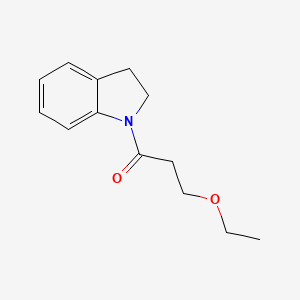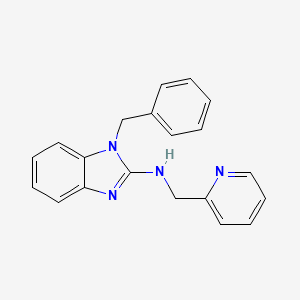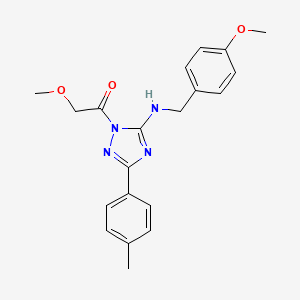![molecular formula C13H16ClN3 B4191247 1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride](/img/structure/B4191247.png)
1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride
説明
1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride, commonly known as DMINDA, is a chemical compound that belongs to the class of indole-based molecules. DMINDA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery.
作用機序
The mechanism of action of DMINDA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMINDA has been shown to activate the protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cellular growth and differentiation. DMINDA has also been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in the body.
Biochemical and Physiological Effects:
DMINDA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMINDA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMINDA has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of DMINDA is its versatility as a research tool. It can be easily synthesized in the laboratory and has been found to exhibit a wide range of biological activities. However, one of the limitations of DMINDA is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DMINDA. One area of interest is the development of DMINDA-based drugs for the treatment of various diseases, including cancer and depression. Another area of interest is the elucidation of the mechanism of action of DMINDA, which may provide insights into the regulation of various signaling pathways in the body. Finally, further studies are needed to determine the safety and efficacy of DMINDA in various experimental models.
科学的研究の応用
DMINDA has been extensively studied for its potential as a drug discovery tool. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects. DMINDA has also been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-15(2)7-8-16-12(10-14)9-11-5-3-4-6-13(11)16;/h3-6,9H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKRUISPNYXQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=C1C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)ethyl)-1H-indole-2-carbonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4191170.png)
![ethyl 1-{[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4191175.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4191181.png)
![methyl 4,5-dimethoxy-2-[(1-piperidinylcarbonothioyl)amino]benzoate acetate](/img/structure/B4191191.png)
![3-[4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4191198.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191214.png)
![6-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4191219.png)
![2-[(3-{[(1-naphthyloxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4191229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4191231.png)
![4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4191244.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191253.png)
